2-(Chloromethyl)-5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxazole
Overview
Description
2-(Chloromethyl)-5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxazole is a complex organic compound that features a chloromethyl group attached to an oxazole ring, which is further substituted with a 2,3-dihydrobenzo[b][1,4]dioxin moiety
Mechanism of Action
Target of Action
It is generally related to compounds useful as immunomodulators . Immunomodulators are substances that help regulate or normalize the immune system.
Mode of Action
As an immunomodulator, it is likely to interact with components of the immune system to enhance or suppress specific immune responses .
Biochemical Pathways
As an immunomodulator, it may influence various immune response pathways .
Result of Action
As an immunomodulator, it may have a broad range of effects on the immune system, potentially influencing the treatment of various diseases, including cancer and infectious diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxazole typically involves multi-step organic reactions. One common method starts with the preparation of the oxazole ring, followed by the introduction of the chloromethyl group and the 2,3-dihydrobenzo[b][1,4]dioxin moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. For example, the Claisen-Schmidt condensation reaction is often employed in the synthesis of related compounds .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques. The exact methods can vary depending on the scale of production and the intended application of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: The chloromethyl group is particularly reactive and can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions, including temperature and solvent choice, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution reactions could result in a variety of derivatives depending on the nucleophile employed.
Scientific Research Applications
2-(Chloromethyl)-5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: The compound can be used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-one: This compound shares the 2,3-dihydrobenzo[b][1,4]dioxin moiety but differs in the functional groups attached to it.
(2-Chlorophenyl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanol: Another related compound with a similar core structure but different substituents.
Uniqueness
What sets 2-(Chloromethyl)-5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxazole apart is its unique combination of functional groups, which confer specific reactivity and potential applications that are distinct from those of similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(chloromethyl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c13-6-12-14-7-11(17-12)8-1-2-9-10(5-8)16-4-3-15-9/h1-2,5,7H,3-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWCHMRWULQUQNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CN=C(O3)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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